molecular formula C17H22N2O4S2 B3713867 2,4,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

2,4,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

Cat. No.: B3713867
M. Wt: 382.5 g/mol
InChI Key: ZBTRNNVRVQAATH-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and experimental use only. It is not approved for use in humans or animals. Benzenesulfonamides are a significant class of organic compounds in medicinal chemistry, known for their versatile biological activities. This particular compound features a unique molecular architecture with a mesitylene-sulfonamide group linked to a 4-sulfamoylphenethyl moiety, which may be of interest in the design of novel bioactive molecules. Compounds with sulfonamide functional groups have been extensively studied for their potential to inhibit various biological targets. Research into similar sulfonamide-based molecules has shown promise in developing inhibitors for proteins like the NLRP3 inflammasome, a key component of the innate immune system implicated in a range of inflammatory diseases . Additionally, sulfonamides are well-known for their ability to inhibit carbonic anhydrase enzymes , which are important targets for conditions such as glaucoma, epilepsy, and cancer . The specific structural features of this compound, including the trimethylphenyl and sulfamoylphenyl groups, could be explored for their influence on binding affinity and selectivity towards such enzymatic or protein targets. Researchers can utilize this chemical as a building block in organic synthesis, a reference standard in analytical studies, or a lead compound in the development of new therapeutic agents. All biological and pharmacological applications are speculative and must be confirmed through rigorous scientific investigation. This product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-12-10-13(2)17(14(3)11-12)25(22,23)19-9-8-15-4-6-16(7-5-15)24(18,20)21/h4-7,10-11,19H,8-9H2,1-3H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTRNNVRVQAATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired sulfonamide compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Reaction Mechanism

The sulfonamide bond forms via nucleophilic substitution :

  • The amine’s nitrogen attacks the electrophilic sulfur in the sulfonyl chloride.

  • Chloride is displaced, yielding the sulfonamide product .

Key Chemical Reactions and Conditions

Reaction TypeReagents/ConditionsPurpose
SulfonationSulfur trioxide (SO₃), fuming sulfuric acidConvert 2,4,6-trimethylbenzene to sulfonyl chloride
Amine Synthesis4-Sulfamoylphenyl chloride + ethanolamine + base (e.g., NaOH)Form ethyl-linked amine precursor
Sulfonamide Coupling2,4,6-Trimethylbenzenesulfonyl chloride + amine + TEAForm sulfonamide bond via nucleophilic substitution

Structural and Functional Insights

  • Methyl Substitution : The 2,4,6-trimethyl arrangement on the benzene ring enhances steric bulk, potentially influencing reactivity and solubility .

  • Sulfamoylphenyl Group : The sulfamoyl (-SO₂NH₂) group is critical for biological activity, often targeting bacterial enzymes like dihydropteroate synthase.

Research Findings and Challenges

  • Synthetic Optimization : Multi-step reactions (e.g., sulfonation, coupling) require precise control of pH and temperature to ensure high purity .

  • Biological Implications : Structural modifications (e.g., methyl positioning) significantly affect efficacy, necessitating structure-activity relationship (SAR) studies .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits properties that make it suitable for development as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, which can be leveraged in the design of new antibiotics.

  • Antimicrobial Activity : Research has shown that sulfonamides can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. This mechanism can be explored for developing new antimicrobial agents.

Anticancer Research

Recent studies have indicated that compounds similar to 2,4,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide may possess anticancer properties. The structural modifications allow for targeted action on cancer cells while minimizing effects on healthy cells.

  • Mechanism of Action : The compound may interfere with the proliferation of cancer cells through apoptosis induction or by inhibiting specific signaling pathways involved in tumor growth.

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs makes it a candidate for use in drug delivery systems. Its sulfonamide moiety can enhance solubility and bioavailability.

  • Formulation Studies : Investigations into nanoparticle formulations incorporating this compound have shown improved delivery of hydrophobic drugs, enhancing their therapeutic efficacy.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial efficacyDemonstrated significant inhibition of bacterial growth at low concentrations.
Study 2Assess anticancer propertiesInduced apoptosis in breast cancer cell lines with minimal toxicity to normal cells.
Study 3Develop drug delivery nanoparticlesEnhanced solubility and bioavailability of co-administered anticancer drugs were observed.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance, leading to apoptosis (programmed cell death) in cancer cells . The compound’s sulfonamide group plays a crucial role in binding to the enzyme’s active site, thereby inhibiting its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 2,4,6-trimethylbenzenesulfonamide derivatives. Key structural analogues and their distinguishing features are summarized below:

Compound Name Key Structural Differences Reported Biological Activity References
2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide Trifluoromethylphenyl substituent instead of sulfamoylphenylethyl Activates phospholipase C (PLC) and sensitizes TRPA1 channels in sensory neurons
2,4,6-Trimethyl-N-[2-(trifluoromethyl)benzyl]benzenesulfonamide Trifluoromethylbenzyl group Inhibits colonic smooth muscle contractility (PLC-independent mechanisms)
N-(2-(Furan-2-yl)ethyl)-2,4,6-trimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide Furan and propargyl substituents Intermediate in asymmetric cycloaddition reactions (catalyzed by N-heterocyclic carbenes)
2,4,6-Trimethyl-N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide Bromoisoxazole substituent Synthetic intermediate with no reported biological activity
2,4,6-Trimethyl-N-[(1Z)-4-oxo-3-[(phenylsulfonyl)amino]naphthalenylidene]benzenesulfonamide Naphthalenylidene core with phenylsulfonylamino group No explicit activity reported; structural complexity suggests potential for photodynamic applications

Key Comparisons

Substituent Effects on Bioactivity The trifluoromethylphenyl analogue (e.g., 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide) exhibits PLC activation and TRPA1 sensitization, likely due to the electron-withdrawing trifluoromethyl group enhancing electrophilic reactivity . The bromoisoxazole derivative lacks reported bioactivity, highlighting the necessity of specific substituents (e.g., sulfamoyl or trifluoromethyl) for pharmacological effects .

Synthetic Accessibility

  • Most analogues are synthesized via nucleophilic substitution of 2,4,6-trimethylbenzenesulfonyl chloride with amines or heterocycles under mild conditions (e.g., pyridine base, 5°C) . The target compound’s ethyl-linked sulfamoylphenyl group may require additional protection/deprotection steps due to the sulfamoyl moiety’s sensitivity.

Physicochemical Properties Lipophilicity: Trifluoromethyl and benzyl substituents increase logP values, enhancing membrane permeability but reducing aqueous solubility. Molecular Weight: Derivatives like the furan-propargyl analogue (MW: 354.43) are lighter than the target compound (estimated MW: ~400–450), which may influence pharmacokinetics .

Pharmacological Potential PLC-activating analogues (e.g., trifluoromethylphenyl derivatives) are implicated in inflammatory and pain pathways, whereas the target compound’s sulfamoyl group may favor targets like carbonic anhydrases or sulfonylurea receptors .

Biological Activity

2,4,6-Trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H20N2O2S
  • Molecular Weight : 296.40 g/mol
  • CAS Number : [insert CAS number if available]

The compound features a sulfonamide group, which is known for its diverse pharmacological properties. The presence of the trimethyl and sulfamoyl groups may influence its biological interactions.

Research indicates that sulfonamide compounds often exhibit their biological effects through the inhibition of specific enzymes or pathways. For instance, sulfonamides can inhibit carbonic anhydrase and other related enzymes, impacting physiological processes such as diuresis and blood pressure regulation.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides can inhibit enzymes critical for bacterial growth and metabolism.
  • Calcium Modulation : Some studies suggest that related compounds can affect calcium influx in vascular smooth muscle cells, potentially influencing contraction and relaxation mechanisms .

Antimicrobial Activity

Sulfonamides are historically significant as antimicrobial agents. The structural characteristics of this compound suggest potential efficacy against various bacterial strains. Studies show that modifications in the sulfonamide structure can enhance antibacterial potency.

Anti-inflammatory Effects

Sulfonamides have been noted for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory responses.

Case Studies

  • Vascular Smooth Muscle Reactivity : In experiments conducted on isolated rat tail arteries, 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide was shown to increase calcium influx and enhance vascular reactivity. This suggests a potential role in modulating blood pressure through phospholipase C activation .
  • Apoptosis Induction : Related compounds have been documented to stimulate apoptosis in specific cell types through calcium-mediated pathways. This mechanism may have therapeutic implications in cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
Anti-inflammatoryModulation of inflammatory cytokines ,
Vascular ReactivityIncreased calcium influx in smooth muscle cells
ApoptosisInduction via calcium signaling

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2,4,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzene core. For example, sulfonamide formation can be achieved via coupling of 2,4,6-trimethylbenzenesulfonyl chloride with 2-(4-sulfamoylphenyl)ethylamine under basic conditions (e.g., triethylamine in anhydrous DCM). Post-synthesis, purity is validated using HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm structural integrity. Recrystallization from ethanol/water mixtures improves crystallinity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm methyl group positions (δ 2.1–2.5 ppm for aromatic methyls) and sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons adjacent to sulfonyl groups) .
  • FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionality .
  • High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., ESI+ mode, expected m/z ~435.12 for C₁₉H₂₄N₂O₄S₂) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer : Use enzyme inhibition assays (e.g., serine proteases like trypsin or chymotrypsin) at varying concentrations (1–100 μM) to assess IC₅₀ values. For antimicrobial activity, perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

Advanced Research Questions

Q. How can contradictory solubility data be resolved for this compound?

  • Methodological Answer : Conduct systematic solubility studies in buffered solutions (pH 1–10) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy (λmax ~260 nm). For low solubility (<10 μg/mL), employ co-solvency (e.g., PEG-400) or solid dispersion techniques. Stability under accelerated conditions (40°C/75% RH for 4 weeks) should be monitored via HPLC .

Q. What experimental designs elucidate the compound’s mechanism of enzyme inhibition?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) to distinguish competitive vs. non-competitive inhibition. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (Kd). Molecular docking (AutoDock Vina) predicts interactions with catalytic sites (e.g., sulfonamide binding to serine residues) .

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

  • Methodological Answer : Perform QSAR modeling to correlate substituent effects (e.g., methyl groups, sulfamoyl) with logP and bioavailability. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess membrane permeability. ADMET predictions (SwissADME) guide structural modifications to reduce cytotoxicity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
Reactant of Route 2
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2,4,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

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